The compound is derived from the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The specific configuration of (7R)-7-methyl indicates that the methyl group is attached to the nitrogen atom at position 7 of the tetrahydroquinazoline structure. This stereochemistry can influence the compound's biological activity and interactions with biological targets.
The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors such as α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method has been reported to yield high product quantities with excellent yields (47–80%) when carried out in pyridine solution at elevated temperatures (approximately 100 °C) for extended periods (24 hours) .
This synthetic route is advantageous due to its mild reaction conditions and straightforward workup process compared to traditional methods that often involve harsher reagents or conditions.
The molecular structure of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline consists of a bicyclic framework with four saturated carbon atoms and one nitrogen atom in the tetrahydro portion. The compound's stereochemistry plays a crucial role in its interaction with biological systems.
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline participates in various chemical reactions typical for nitrogen-containing heterocycles. These reactions may include:
Recent studies have also explored its potential as an anticancer agent through inhibition of key proteins such as KRAS .
The mechanism of action for (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline involves interaction with specific biological targets. For instance, derivatives of tetrahydroquinazolines have shown promise in modulating receptor activity in various pathways related to pain and inflammation.
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline exhibits several notable physical and chemical properties:
The applications of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline span various fields:
The systematic IUPAC name for this compound is (7R)-7-methyl-5,6,7,8-tetrahydroquinazoline, reflecting its saturated tetracyclic backbone with a methyl substituent at the C7 position. The parent structure is 5,6,7,8-tetrahydroquinazoline, a bicyclic system comprising a partially saturated pyrimidine ring fused to a cyclohexane ring. The "7-methyl" prefix specifies the methyl group (–CH₃) attached to C7, while the stereodescriptor (7R) denotes the absolute configuration at this chiral center. According to IUPAC conventions for polycyclic compounds, numbering prioritizes the pyrimidine ring (N5-C5-C6-N7-C8), with the aliphatic ring atoms designated C6-C7-C8-C9-C10-C5. The stereogenic C7 carbon arises from the tetrahedral geometry of its bonds (to H, CH₃, C6, and C8), making enantiomerism a critical structural feature [1] [3] [7].
The molecule adopts a puckered conformation due to partial saturation of its fused rings. The pyrimidine ring typically exhibits near-planarity, while the cyclohexane ring exists in a dynamic equilibrium between half-chair and sofa conformers. X-ray analyses of analogous tetrahydroquinazolines reveal a puckering amplitude (Q) of ~0.49 Å and a θ angle of ~130° for the aliphatic ring, consistent with a distorted half-chair geometry. The methyl group at C7 occupies an equatorial or axial position depending on ring inversion, with steric interactions influencing relative stability. Density functional theory (DFT) calculations predict an energy barrier of ~5–8 kcal/mol for ring inversion. Key torsion angles governing ring conformation include C5-C6-C7-C8 and C6-C7-C8-N7, which range from 50–60° in minimized structures, indicating moderate torsional strain [2] [4] [6].
Table 1: Calculated Geometric Parameters for the Cyclohexane Ring
Parameter | Value | Description |
---|---|---|
Puckering amplitude (Q) | 0.492 Å | Deviation from mean plane |
θ angle | 129.7° | Pseudorotation phase |
φ angle | 326.4° | Puckering orientation |
C7-C6-C5-C10 | 19.8° | Torsion angle (half-chair) |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR spectra provide definitive evidence for structure and stereochemistry. Key proton resonances include:
¹³C NMR distinguishes carbons near nitrogen:
Infrared (IR) SpectroscopyCharacteristic absorptions include:
UV-Vis SpectroscopyThe conjugated pyrimidine ring exhibits π→π* transitions at 235 nm and 278 nm (ε > 2000 L·mol⁻¹·cm⁻¹), with n→π* bands near 300 nm. Substituent effects minimally shift these absorptions [1] [4] [6].
Table 2: Key Spectroscopic Assignments
Spectrum | Signal (δ, ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 1.25 (s, 3H) | C7–CH₃ |
¹H NMR | 2.65 (m, 1H) | C7–H |
¹H NMR | 6.58 (s, 1H) | C2–H |
¹³C NMR | 20.8 | C7–CH₃ |
¹³C NMR | 55.1 | C7 |
¹³C NMR | 158.5 | C2 |
IR | 3320 | N–H stretch |
IR | 1625 | C=N stretch |
Although direct X-ray crystallography data for (7R)-7-methyl-5,6,7,8-tetrahydroquinazoline is limited in the literature, studies of closely related tetrahydroquinazolines reveal critical structural motifs. The fused ring system typically shows a dihedral angle of 2.5–5.0° between the pyrimidine and aliphatic rings, indicating slight non-planarity. The cyclohexane ring adopts a half-chair conformation with puckering parameters Q = 0.492 Å and θ = 129.7°. In crystals, molecules form layered structures via N–H···N hydrogen bonds (2.8–3.0 Å) and slipped π-stacking interactions (centroid-centroid distance: 3.40 Å). The chiral C7 center influences packing: (R)-enantiomers exhibit distinct unit cell parameters compared to (S)-counterparts due to stereospecific van der Waals contacts. Hydrogen-bonding networks often propagate along the c-axis, forming chains stabilized by C–H···O interactions in oxygenated derivatives. Lattice energy minimization favors antiparallel dipole alignment in the pyrimidine rings [2] [9] [10].
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline exhibits distinct properties compared to structural analogs:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: